molecular formula C11H17NO4 B14409175 Cyclooctanepropanal, 1-nitro-2-oxo- CAS No. 84246-75-3

Cyclooctanepropanal, 1-nitro-2-oxo-

Cat. No.: B14409175
CAS No.: 84246-75-3
M. Wt: 227.26 g/mol
InChI Key: FEXXQMJMZWRQTD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclooctanepropanal, 1-nitro-2-oxo- typically involves the nitration of cyclooctane derivatives. One common method is the reaction of cyclooctane with nitric acid under controlled conditions to introduce the nitro group. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst to facilitate the nitration process .

Industrial Production Methods

In an industrial setting, the production of Cyclooctanepropanal, 1-nitro-2-oxo- may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclooctanepropanal, 1-nitro-2-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclooctanepropanal, 1-nitro-2-oxo- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclooctanepropanal, 1-nitro-2-oxo- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. Additionally, the compound can form covalent bonds with nucleophilic sites on proteins and DNA, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclooctanepropanal, 1-nitro-2-oxo- is unique due to the presence of both a nitro group and an aldehyde group in its structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

84246-75-3

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

3-(1-nitro-2-oxocyclooctyl)propanal

InChI

InChI=1S/C11H17NO4/c13-9-5-8-11(12(15)16)7-4-2-1-3-6-10(11)14/h9H,1-8H2

InChI Key

FEXXQMJMZWRQTD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(C(=O)CC1)(CCC=O)[N+](=O)[O-]

Origin of Product

United States

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